Estrogens, particularly 17β-estradiol (E2), play a crucial role in various physiological processes. E2 is known for its cardioprotective, neuroprotective, and anti-inflammatory effects, among others. The studies provided explore the mechanisms by which E2 exerts its effects and its potential applications in different fields, such as cardiology, neurology, and immunology.
The cardioprotective effects of E2, such as reducing infarct size and cardiomyocyte apoptosis, suggest its potential application in the treatment of myocardial infarction and heart failure1.
E2's role in modulating excitatory synaptic transmission and inducing synapse formation implies its potential use in treating neurodegenerative diseases and cognitive disorders248.
The anti-inflammatory properties of E2, particularly its ability to inhibit NF-κB and IL-6, indicate its potential use in treating inflammatory diseases and osteoporosis3910.
The effects of E2 on mitochondrial function and endothelial elasticity suggest its potential application in metabolic and vascular health, possibly influencing the management of conditions like diabetes and atherosclerosis567.
Estradiol 17-butyrate is synthesized from natural sources, primarily through the modification of estradiol. It is classified as an estrogen ester and is part of a broader category of synthetic estrogens used in pharmacology. Its structural modifications enhance its pharmacokinetic properties, making it suitable for therapeutic applications.
The synthesis of estradiol 17-butyrate typically involves the esterification of estradiol with butyric acid. This process can be catalyzed by strong acids such as sulfuric acid and is generally conducted under reflux conditions to ensure complete conversion. The reaction can be summarized as follows:
In industrial settings, this synthesis is scaled up using controlled environments to maintain product purity and yield, ensuring that the final compound meets pharmaceutical standards .
The molecular structure of estradiol 17-butyrate can be represented by its chemical formula . The compound features a steroid backbone characteristic of estrogens, with specific functional groups that allow it to interact with estrogen receptors effectively. Key attributes of its molecular structure include:
This structural arrangement facilitates its binding to estrogen receptors and influences its pharmacological properties .
Estradiol 17-butyrate undergoes several significant chemical reactions:
These reactions are essential for understanding the compound's stability and reactivity in biological systems .
The mechanism of action for estradiol 17-butyrate primarily involves its conversion into estradiol within the body. Once administered, it enters target cells where it binds to estrogen receptors (ERα and ERβ). This interaction leads to:
The pharmacological effects include alleviation of menopausal symptoms, regulation of menstrual cycles, and potential impacts on bone density.
Estradiol 17-butyrate exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Estradiol 17-butyrate has a wide range of scientific applications:
In addition to these applications, estradiol 17-butyrate serves as a model compound for studying esterification reactions in organic chemistry .
Estradiol 17-butyrate (C₂₂H₃₀O₃) is a semisynthetic steroid ester derived from 17β-estradiol (E2), the most potent endogenous estrogen in humans. This C17-modified ester belongs to a class of molecules designed to optimize the physicochemical and pharmacokinetic properties of parent hormones while retaining biological activity. Characterized by the addition of a butyryl group (–CO(CH₂)₂CH₃) at the 17β-hydroxyl position of estradiol, this modification significantly alters its lipophilicity and metabolic stability compared to unmodified E2 [1] [7]. Though less extensively studied than clinically prominent esters like estradiol valerate or cypionate, estradiol 17-butyrate serves as a valuable tool compound in steroid biochemistry and a candidate for specialized applications in molecular imaging and targeted drug delivery [3].
The molecular structure of estradiol 17-butyrate (PubChem CID: 66845) consists of the characteristic estrane steroid nucleus: a fused tetracyclic system comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D). The phenolic A-ring (C3-OH group) and the C17β-butyrate ester group define its key functional regions [1] [7]. The esterification at C17 replaces the hydrogen of the hydroxyl group with the butyryl moiety, increasing the molecular weight from 272.38 g/mol (estradiol) to 326.48 g/mol.
Synthesis Pathways:
Table 1: Key Structural and Physicochemical Properties of Estradiol 17-Butyrate
Property | Value/Description | Significance |
---|---|---|
Chemical Formula | C₂₂H₃₀O₃ | Defines elemental composition |
Molecular Weight | 326.48 g/mol | Increased mass vs. estradiol due to butyrate group |
CAS Registry Number | Not explicitly provided (CID 66845 in PubChem) | Unique compound identifier |
Lipophilicity (LogP) | Estimated >3.5 (Higher than estradiol ~2.8) | Enhanced membrane permeability & depot effect |
Ester Bond Location | C17β position | Protects critical receptor-binding hydroxyl group |
The development of estradiol 17-butyrate is embedded in the broader history of estrogen chemistry and pharmacology:
Estradiol 17-butyrate occupies a specific niche within the spectrum of estradiol modifications. Key comparisons include:
Table 2: Comparative Profile of Estradiol 17-Butyrate and Key Derivatives
Derivative | Modification | Primary Use/Advantage | Key Difference vs. 17-Butyrate |
---|---|---|---|
Estradiol (E2) | None (Parent) | Bioidentical hormone | Lower MW (272 vs 326), Lower LogP, Rapid metabolism |
Estradiol Valerate | C17β-Valerate ester | Long-acting injectable therapy | Longer chain, Slower hydrolysis, Higher logP |
Estradiol Cypionate | C17β-Cypionate ester | Ultra-long-acting injectable therapy | Bulky cyclic ester, Slowest hydrolysis, Highest logP |
Estradiol Benzoate | C3 or C17β Benzoate ester | Early injectable, sometimes vaginal | Aromatic ester, Higher logP, Different metabolic path |
¹⁸F-Fluoroestradiol | 16α-F, 17β-OH | PET Imaging (ER+ breast cancer) | High ER affinity; Radioactive label; No ester hydrolysis |
Ethinylestradiol | C17α-Ethynyl | Oral contraceptives | Orally active; Synthetic; Non-hydrolyzable; Higher risks |
The C17 aliphatic ester chain in estradiol 17-butyrate provides a defined balance: sufficient lipophilicity to enable formulation in oils for potential depot injection or enhanced transdermal penetration, while the shorter chain length (compared to valerate or cypionate) may facilitate more predictable and potentially faster enzymatic cleavage by tissue esterases to release active E2 [7] [8]. This makes it a candidate for research requiring moderate duration of action or specific release kinetics. Its use in developing hormone-drug conjugates leverages the ER-targeting potential combined with the cleavable linker functionality provided by the ester bond [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7